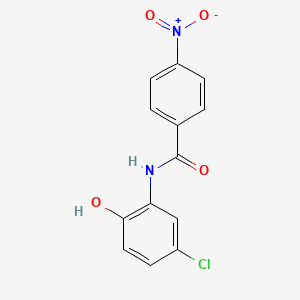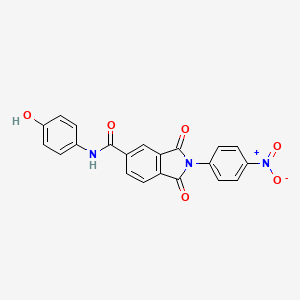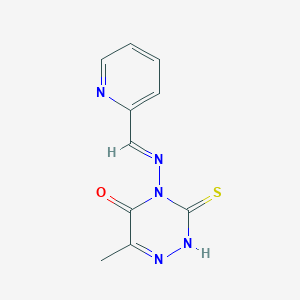
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide
Overview
Description
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides This compound is characterized by the presence of a benzamide group substituted with a nitro group and a benzamido group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitrobenzene derivative is then subjected to amidation, where an amide group is introduced. This can be achieved by reacting the nitrobenzene with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Benzoylation: The final step involves the benzoylation of the amide derivative to introduce the benzamido group. This is typically done using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-(4-benzamido-3-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 4-benzamido-3-methylaniline.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of benzamide derivatives.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The nitro and benzamido groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide: This compound has a benzodioxole ring instead of a nitro group, which may result in different chemical and biological properties.
N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide: The presence of a fluorine atom instead of a nitro group can influence the compound’s reactivity and biological activity.
N-(4-benzamido-3-methylphenyl)-3-bromo-4-ethoxybenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-13-17(22-20(25)16-7-10-18(11-8-16)24(27)28)9-12-19(14)23-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUIVAYKFGLHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3885354.png)
![{3-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-1-yl]propyl}amine dihydrochloride](/img/structure/B3885358.png)
![N-[(E)-3-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B3885365.png)
![N-[(Z)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-4-fluorobenzamide](/img/structure/B3885366.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885373.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide](/img/structure/B3885374.png)
![6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3885378.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3885387.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B3885393.png)
![(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3885413.png)
![N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885429.png)
